N'-hydroxy-6-oxo-1H-pyridine-3-carboximidamide
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Overview
Description
(5Z)-5-[amino-(hydroxyamino)methylidene]pyridin-2-one is a heterocyclic compound with a unique structure that includes both amino and hydroxyamino functional groups attached to a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[amino-(hydroxyamino)methylidene]pyridin-2-one typically involves the reaction of pyridin-2-one with appropriate amino and hydroxyamino precursors under controlled conditions. One common method involves the use of a condensation reaction where the amino and hydroxyamino groups are introduced to the pyridinone ring through a series of steps involving intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to drive the reaction to completion efficiently.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[amino-(hydroxyamino)methylidene]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(5Z)-5-[amino-(hydroxyamino)methylidene]pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5Z)-5-[amino-(hydroxyamino)methylidene]pyridin-2-one exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyamino groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinone derivatives with different substituents on the ring, such as:
- Pyridin-2-one
- 5-amino-pyridin-2-one
- 5-hydroxyamino-pyridin-2-one
Uniqueness
What sets (5Z)-5-[amino-(hydroxyamino)methylidene]pyridin-2-one apart is the presence of both amino and hydroxyamino groups, which confer unique chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to similar compounds with only one type of substituent.
Properties
Molecular Formula |
C6H7N3O2 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
N'-hydroxy-6-oxo-1H-pyridine-3-carboximidamide |
InChI |
InChI=1S/C6H7N3O2/c7-6(9-11)4-1-2-5(10)8-3-4/h1-3,11H,(H2,7,9)(H,8,10) |
InChI Key |
QAWFRWWKJQBDJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC=C1C(=NO)N |
Origin of Product |
United States |
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